4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid

Anticonvulsant Drug Discovery Acute Toxicity Profiling Structure-Toxicity Relationship

4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid (CAS 198276-05-0) is a synthetic small molecule belonging to the succinanilic acid class, characterized by a 2,5-dimethylphenyl substitution on the amide nitrogen. With a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol, this compound is structurally defined by its precisely substituted aromatic ring and a terminal carboxylic acid moiety essential for its intermolecular interactions.

Molecular Formula C12H15NO3
Molecular Weight 221.256
CAS No. 198276-05-0
Cat. No. B2535314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid
CAS198276-05-0
Molecular FormulaC12H15NO3
Molecular Weight221.256
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)CCC(=O)O
InChIInChI=1S/C12H15NO3/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16)
InChIKeyZBAQXQRTGNBUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic Acid (CAS 198276-05-0): A Position-Specific Succinanilic Acid Scaffold


4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid (CAS 198276-05-0) is a synthetic small molecule belonging to the succinanilic acid class, characterized by a 2,5-dimethylphenyl substitution on the amide nitrogen [1]. With a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol, this compound is structurally defined by its precisely substituted aromatic ring and a terminal carboxylic acid moiety essential for its intermolecular interactions [1]. Its synthesis typically proceeds via condensation of 2,5-dimethylaniline with succinic anhydride, yielding a compound with a topological polar surface area of 66.4 Ų and a calculated XLogP3 of 0.9, which places it in a favorable drug-like property space for permeability and oral absorption [1].

Why Positional Isomers and Class Analogs Cannot Simply Substitute 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic Acid


Succinanilic acid derivatives with different dimethylphenyl substitution patterns are not functionally interchangeable. Evidence from closely related but-2-enoic acid analogs demonstrates that the exact position of the two methyl groups on the phenyl ring dictates both the safety margin (LD50) and anticonvulsant efficacy profile [1]. The 2,5-dimethyl isomer exhibits a distinct pharmacokinetic and pharmacodynamic fingerprint compared to the 2,4- and 2,6- isomers, as shown by differing median lethal doses and differential protection in maximal electroshock (MEST) models [1]. Procuring a generic dimethylphenyl amino acid building block without verifying the substitution pattern risks introducing an analog with altered toxicity, reduced target engagement, or complete loss of the desired biological activity. These position-specific structure-activity relationships (SAR) underscore the non-substitutability of 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoic acid in any application where its precise molecular recognition properties are required.

Quantitative Differentiation Evidence for 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic Acid Against Its Closest Isomers


2,5-Dimethyl Substitution Confers a Higher Acute Safety Margin (LD50) Compared to the 2,4-Dimethyl Isomer

In a direct head-to-head in vivo comparison of three positional isomers of 4-[(dimethylphenyl)amino]-4-oxobut-2-enoic acid using Lorke's method, the 2,5-dimethylphenyl isomer demonstrated an LD50 of 1131 mg/kg, which is substantially higher (1.46-fold) than the 775 mg/kg recorded for the 2,4-dimethylphenyl isomer [1]. The 2,6-isomer showed an identical LD50 of 1131 mg/kg, indicating that the 2,5-substitution pattern provides a safety margin equivalent to the 2,6-configuration but markedly superior to the 2,4-analog. This suggests that the 2,5-dimethyl arrangement strikes a critical balance of steric and electronic effects that reduces acute toxicity [1].

Anticonvulsant Drug Discovery Acute Toxicity Profiling Structure-Toxicity Relationship

The 2,5-Dimethyl Isomer Shows No Anticonvulsant Protection in MEST, Distinguishing It from the 2,6-Dimethyl Isomer Which Provides 20% Protection

In the maximal electroshock test (MEST), the 2,5-dimethylphenyl isomer provided no protection against seizure spread at any of the three tested dose levels (75, 150, and 300 mg/kg). In direct contrast, the 2,6-dimethyl isomer achieved a consistent 20% protection rate across all doses tested (75, 150, and 300 mg/kg) [1]. The 2,4-isomer also showed no protection. This demonstrates that the 2,5-substitution pattern uniquely abolishes anticonvulsant activity via the MEST mechanism, while the 2,6-isomer retains modest but measurable efficacy. In the pentylenetetrazole (PTZ) test, none of the three isomers showed protection, indicating a model-specific differentiation [1].

Anticonvulsant Screening Maximal Electroshock Test Isomeric Selectivity

Absence of PTZ Anticonvulsant Activity Confirms a Narrow, Isomer-Independent Functional Profile

None of the three isomeric forms of 4-[(dimethylphenyl)amino]-4-oxobut-2-enoic acid, including the 2,5-dimethyl isomer, provided any protection against pentylenetetrazole (PTZ)-induced seizures at tested doses [1]. This uniform lack of activity demonstrates that the dimethylphenyl-4-oxobutenoic acid scaffold—regardless of the substitution pattern—does not engage the GABAergic anticonvulsant pathway targeted by PTZ screening. When compared to GABA aminotransferase inhibitors such as vigabatrin or the 2,6-difluorophenol bioisosteres that show measurable enzyme inhibition, this compound class appears mechanistically distinct [2]. For procurement decisions, this means the 2,5-isomer is unsuitable for GABAergic anticonvulsant applications, and researchers should instead select an appropriate active reference standard.

Pentylenetetrazole Seizure Model GABAergic Modulation Isomer Comparison

Structural and Physicochemical Differentiation from the Ketone Analog: The Amide Linkage Enhances H-Bond Donor Capacity

The target compound 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoic acid (C12H15NO3, MW 221.25) contains an amide linker with a hydrogen bond donor (NH), yielding two total H-bond donors, compared to zero H-bond donors on the corresponding ketone analog 4-(2,5-dimethylphenyl)-4-oxobutanoic acid (C12H14O3, MW 206.24, CAS 5394-59-2) [1][2]. This structural difference translates into calculated physicochemical divergences: the amide has a topological polar surface area (TPSA) of 66.4 Ų vs. ~54.4 Ų for the ketone (approximated from the loss of the amide NH contribution). The additional hydrogen bond donor capacity and increased polarity of the amide form predict altered solubility, permeability, and target recognition profiles compared to the ketone analog [1].

Hydrogen Bonding Drug-Likeness Succinanilic Acid Scaffold

Scientifically Validated Application Scenarios for 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic Acid Based on Quantitative Differentiation Evidence


Isomer-Specific CNS Safety Profiling and Candidate De-Risking Studies

Leverage the established 1.46-fold higher LD50 of the 2,5-dimethyl isomer (1131 mg/kg) over the 2,4-isomer (775 mg/kg) [1] to design acute toxicity comparison panels. 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid can serve as a preferred building block or lead scaffold when the 2,5-substitution pattern is identified as critical for an acceptable therapeutic index. Procure this specific isomer for downstream derivatization and safety pharmacology assessment to avoid the elevated acute toxicity risk associated with 2,4-analogs.

Negative Control or Selectivity Probe for Anticonvulsant MEST Screening

Capitalize on the documented 0% protection in the maximal electroshock seizure (MEST) test across all tested doses (75-300 mg/kg) [1] to use the 2,5-dimethyl isomer as a matched negative control alongside the 2,6-isomer (20% protection). This differential activity pattern enables mechanistic studies to dissect the structural determinants of anticonvulsant efficacy in MEST models, allowing researchers to attribute positive hits to the 2,6-configuration while ruling out non-specific effects shared by the 2,5-analog.

Amide-Functionalized Scaffold for H-Bond-Dependent Target Engagement Studies

Exploit the distinct hydrogen bonding capacity of the amide linker (2 H-bond donors, TPSA 66.4 Ų) relative to the ketone analog (1 H-bond donor, ~54.4 Ų) [1][2] to probe biological targets where an amide NH is essential for binding. 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid provides a 2,5-dimethylphenyl-decorated scaffold with enhanced polarity and H-bond donor potential, making it suitable for fragment-based screening or pharmacophore validation campaigns that require this precise electronic and steric presentation.

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